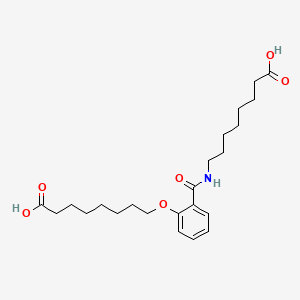
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a carbamoyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid typically involves multi-step organic reactions. One common approach is the esterification of 7-carboxyheptylamine with phenol derivatives under acidic conditions, followed by the subsequent reaction with octanoic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenols and amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and polymers.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism by which 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with proteins and receptors involved in metabolic processes.
Comparación Con Compuestos Similares
Caffeic Acid: A phenolic compound with antioxidant properties.
Octanoic Acid: A fatty acid used in various industrial applications.
7-Carboxyheptylamine: An amine derivative used in organic synthesis.
Uniqueness: 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid stands out due to its complex structure and potential multifaceted applications. Unlike simpler compounds, its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and harness its full potential.
Propiedades
Fórmula molecular |
C23H35NO6 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
8-[[2-(7-carboxyheptoxy)benzoyl]amino]octanoic acid |
InChI |
InChI=1S/C23H35NO6/c25-21(26)15-7-3-1-5-11-17-24-23(29)19-13-9-10-14-20(19)30-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,24,29)(H,25,26)(H,27,28) |
Clave InChI |
JICXCESWRPGEIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


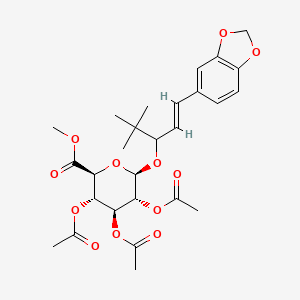
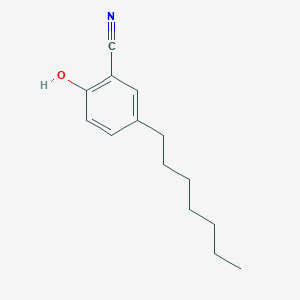
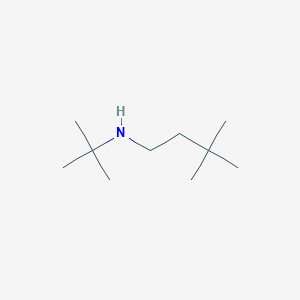

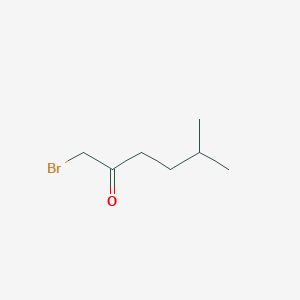
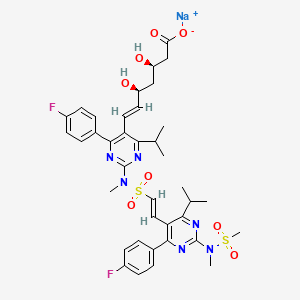
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
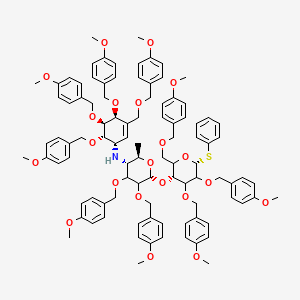
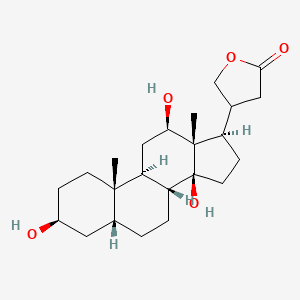
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)
